Quercetin 7,3',4'-trimethyl ether

Catalog No.
S627301
CAS No.
6068-80-0
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 7,3',4'-trimethyl ether

CAS Number

6068-80-0

Product Name

Quercetin 7,3',4'-trimethyl ether

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3

InChI Key

OEEUHNAUMMATJT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC

Quercetin 7,3',4'-trimethyl ether, also known as 3',4',7-trimethoxyquercetin, is a flavonoid compound characterized by three methoxy groups located at the 3', 4', and 7 positions on the quercetin backbone. This compound belongs to the class of trimethoxyflavones and exhibits a molecular formula of C₁₈H₁₆O₇. Quercetin itself is a pentahydroxyflavone with significant antioxidant properties, and its derivatives, including quercetin 7,3',4'-trimethyl ether, are noted for enhanced biological activities due to structural modifications that affect their solubility and bioavailability .

The mechanism of action of QTE is not fully understood. However, its antioxidant activity is likely due to the presence of hydroxyl groups that can scavenge free radicals [, ]. More research is needed to elucidate its specific interactions with biological systems.

Source and Chemical Properties:

Quercetin 7,3',4'-trimethyl ether is a trimethoxyflavone, a derivative of the well-known flavonoid quercetin. It has been isolated from various plants, including Euodia confusa, Chromolaena odorata, and Larrea cuneifolia []. This compound shares similar chemical properties with quercetin, including its structure and potential antioxidant activity [, ].

Potential Antioxidant Activity:

Limited research suggests that Quercetin 7,3',4'-trimethyl ether might possess antioxidant properties similar to its parent compound, quercetin. However, most studies investigating its antioxidant potential are preliminary and require further exploration [].

Other Potential Applications:

While research on Quercetin 7,3',4'-trimethyl ether is limited, its structural similarity to quercetin suggests potential applications in areas where quercetin has shown promising results, such as:

  • Anti-inflammatory effects: Quercetin has been shown to exhibit anti-inflammatory properties, and further research could explore if the trimethyl ether derivative possesses similar effects.
  • Antimicrobial activity: Quercetin has demonstrated some antimicrobial activity against various bacteria and fungi. Studies could investigate if the trimethyl ether derivative shares this property.
  • Neuroprotective effects: Research suggests quercetin may have neuroprotective properties, and future studies could explore if the trimethyl ether derivative exhibits similar effects.
That alter its structure and functionality:

  • Oxidation: This process may lead to the formation of quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
  • Substitution: The methoxy groups can participate in substitution reactions, resulting in different derivatives .

The compound's reactivity is influenced by the presence of the methoxy groups, which can stabilize certain reaction intermediates.

Quercetin 7,3',4'-trimethyl ether exhibits several notable biological activities:

  • Antioxidant Activity: The compound effectively scavenges free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in inflammation pathways.
  • Antiviral Properties: Research indicates that it may possess antiviral capabilities against various viruses by interfering with their replication mechanisms.

These activities suggest that quercetin 7,3',4'-trimethyl ether could play a role in therapeutic applications targeting oxidative stress-related diseases.

The synthesis of quercetin 7,3',4'-trimethyl ether typically involves the methylation of quercetin. Common methods include:

  • Methylation with Methyl Iodide: This reaction uses methyl iodide as a methylating agent under controlled conditions. The order of methylation generally follows the sequence of positions 4' > 7 > 3.
  • Industrial Production: While specific industrial methods are not extensively documented, large-scale methylation reactions are likely employed to ensure high yield and purity of the product.

Quercetin 7,3',4'-trimethyl ether has several potential applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is considered for use in dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs targeting inflammatory and oxidative stress-related conditions.
  • Cosmetics: The antioxidant properties may be utilized in skincare products to protect against skin aging and damage from environmental stressors .

Studies on quercetin 7,3',4'-trimethyl ether have revealed interactions with various biomolecules:

  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics.
  • Cell Signaling Pathways: The compound modulates pathways such as MAPK/ERK, which play crucial roles in cell proliferation and differentiation.

These interactions highlight its potential implications in pharmacology and toxicology.

Quercetin 7,3',4'-trimethyl ether shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
QuercetinPentahydroxyflavone with five hydroxyl groupsBase structure for many derivatives
Quercetin 3-methyl etherMethylated at position 3Less potent than trimethoxy derivatives
Quercetin 7-methyl etherMethylated at position 7Similar properties but less bioactive
KaempferolA flavonol structurally similar but lacks methoxy groupsDifferent antioxidant profile
MyricetinContains additional hydroxyl groupsHigher antioxidant capacity

Quercetin 7,3',4'-trimethyl ether is unique due to its specific arrangement of methoxy groups which enhances its solubility and bioactivity compared to other flavonoids. This structural modification contributes significantly to its potential therapeutic applications.

The synthesis of quercetin 7,3',4'-trimethyl ether involves selective methylation of specific hydroxyl groups on the quercetin scaffold . The compound represents a trimethoxyflavone derivative with methoxy groups positioned at the 7, 3', and 4' positions of the quercetin framework [31]. Several methylation protocols have been developed to achieve this specific substitution pattern, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Dimethyl Sulfate Methylation Protocol

Dimethyl sulfate has emerged as the most effective methylating agent for producing quercetin 7,3',4'-trimethyl ether [13] [15]. The protocol involves dissolving quercetin in dimethyl sulfoxide with potassium hydroxide or sodium hydroxide as the base [13]. The reaction proceeds at room temperature for approximately two hours, providing quantitative yields with high oxygen-selectivity [15]. This method demonstrates superior performance compared to traditional approaches using methyl iodide, as it minimizes carbon-methylation side reactions that can occur at the 6-position [13].

Methyl Iodide-Based Approaches

Traditional methylation protocols employ methyl iodide with potassium carbonate in dimethylformamide at elevated temperatures [14]. The reaction typically requires heating to 80 degrees Celsius for 6-24 hours to achieve complete conversion [14]. However, this approach presents challenges in regioselectivity, as methyl iodide can promote both oxygen-methylation and carbon-methylation reactions [19]. The methylation order follows the sequence 4' > 7 > 3 > 3' > 5, with the 5-position being most resistant due to intramolecular hydrogen bonding with the carbonyl group at position 4 [19].

Comparative Protocol Analysis

Methylating AgentBaseSolventTemperature (°C)Time (hours)Yield (%)Selectivity
Methyl IodideK₂CO₃DMF806-2486C-methylation possible
Dimethyl SulfateKOHDMSORoom temperature2QuantitativeHigh O-selectivity
Methyl Iodide + K₂CO₃K₂CO₃AcetoneReflux2472Moderate
Dimethyl Sulfate + KOH/DMSOKOHDMSORoom temperature2QuantitativeHigh O-selectivity

The dimethyl sulfate protocol in potassium hydroxide/dimethyl sulfoxide systems consistently provides the highest yields and selectivity for producing quercetin 7,3',4'-trimethyl ether [13] [15].

Regioselective Etherification Strategies

Achieving regioselective methylation of quercetin to produce the 7,3',4'-trimethyl ether requires sophisticated strategies to control the site of etherification [21] [22]. The hydroxyl groups on quercetin exhibit different reactivities based on their electronic environment and steric accessibility, necessitating protective group strategies or selective reaction conditions.

Protective Group Methodologies

The most effective approach for regioselective synthesis involves protective group strategies that temporarily block unwanted hydroxyl positions [2] [32]. A key method utilizes benzoyl chloride under Schotten-Baumann conditions to selectively protect the 5, 7, 3', and 4' positions while leaving the 3-position available for further modification [2]. The protected intermediate, 5,7,3',4'-tetra-benzoyl quercetin, can then undergo selective alkylation at the remaining free hydroxyl group [2].

Sequential Methylation Approaches

Sequential methylation protocols exploit the differential reactivity of quercetin hydroxyl groups [6] [19]. The methylation proceeds in distinct stages, with the 4'-position showing highest reactivity, followed by the 7-position, then the 3-position, 3'-position, and finally the 5-position [19]. This reactivity order allows for controlled formation of mono-, di-, and trimethyl ethers through careful control of reaction conditions and stoichiometry [6].

Electronic and Steric Effects

The regioselectivity in quercetin methylation is governed by both electronic and steric factors [22] [24]. The catechol moiety at positions 3' and 4' exhibits enhanced nucleophilicity due to electron-donating effects, making these positions preferentially reactive toward electrophilic methylating agents [22]. The 7-hydroxyl group benefits from increased acidity due to the electron-withdrawing carbonyl group, facilitating deprotonation and subsequent methylation [19].

Borax-Mediated Selective Protection

A specialized approach employs borax to achieve regioselective protection during etherification reactions [2]. Borax chelates with ortho-hydroxyl groups at positions 3' and 4', preventing their reaction while simultaneously ionizing the 7-hydroxyl group to enhance its reactivity [2]. This method enables selective modification at the 7-position while protecting other reactive sites.

Industrial-Scale Production Challenges

The industrial production of quercetin 7,3',4'-trimethyl ether faces numerous technical and economic challenges that limit large-scale manufacturing [25] [26]. These challenges span from substrate availability and reaction optimization to purification and quality control requirements.

Substrate Solubility and Mass Transfer

Low substrate solubility represents a primary challenge in scaling quercetin methylation reactions [25] [30]. Quercetin exhibits limited solubility in common organic solvents, resulting in heterogeneous reaction conditions that impede mass transfer and reduce reaction efficiency [30]. Industrial processes require co-solvent systems or specialized reaction media to achieve adequate dissolution and mixing [25].

Heat Transfer and Temperature Control

Scale-up of methylation reactions encounters significant heat transfer limitations [25] [28]. The exothermic nature of methylation reactions, particularly with dimethyl sulfate, necessitates precise temperature control to prevent product degradation and ensure consistent selectivity [13]. Large-scale reactors struggle to maintain uniform temperature distribution, leading to hot spots that can promote side reactions and reduce product quality [25].

Regioselectivity Maintenance

Maintaining regioselectivity at industrial scale proves challenging due to variations in mixing efficiency and reaction kinetics [25] [26]. Laboratory-scale conditions that favor specific methylation patterns may not translate directly to large reactors, resulting in formation of multiple isomeric products that complicate purification [25]. This selectivity loss increases downstream processing costs and reduces overall process efficiency [26].

Waste Generation and Environmental Concerns

Industrial methylation processes generate significant quantities of organic waste and require careful handling of toxic methylating agents [25] [29]. Dimethyl sulfate, while highly effective, presents environmental and safety challenges that necessitate specialized handling equipment and waste treatment systems [13]. Alternative green chemistry approaches are being investigated to address these concerns [29].

Process Development Solutions

ChallengeImpactSolutionEffectiveness
Low substrate solubilityReduced reaction efficiencyCo-solvent systemsModerate
Product degradationProduct lossInert atmosphere/low temperatureHigh
Regioselectivity controlMultiple isomers formedProtective group strategiesHigh
Scale-up difficultiesHeat transfer issuesContinuous flow reactorsHigh
Purification complexityHigh costsAutomated chromatographyHigh

Continuous flow reactor technology shows promise for addressing many scale-up challenges by providing better heat and mass transfer control [30]. These systems enable precise residence time control and improved mixing efficiency compared to traditional batch reactors [30].

Purification Techniques for Polymethoxyflavonoids

The purification of quercetin 7,3',4'-trimethyl ether and related polymethoxyflavonoids requires specialized chromatographic techniques capable of separating structurally similar compounds [7] [11]. The presence of multiple methoxy groups creates subtle differences in polarity and hydrophobicity that challenge conventional separation methods.

Macroporous Adsorptive Resin Technology

Macroporous adsorptive resins represent a cost-effective approach for initial purification of polymethoxyflavonoids from crude reaction mixtures [7] [11]. The HPD-300 resin demonstrates excellent selectivity for polymethoxyflavonoids, enabling removal of unreacted starting materials, water-soluble impurities, and highly polar by-products [7]. The process utilizes gradient elution with increasing ethanol concentrations to achieve stepwise purification [11].

The macroporous resin technique achieves purities of 95-99% with recoveries of 80-90% for quercetin trimethyl ethers [11]. The method offers advantages of high capacity, low cost, and environmental friendliness compared to traditional liquid-liquid extraction approaches [7]. The resin can be regenerated multiple times, making it suitable for continuous industrial operations [10].

High-Speed Countercurrent Chromatography

High-speed countercurrent chromatography provides an effective method for separating quercetin 7,3',4'-trimethyl ether from closely related isomers [8] [12]. The technique employs two-phase solvent systems composed of n-hexane, ethyl acetate, methanol, and water in optimized ratios [8] [37]. For quercetin derivatives, the solvent system n-hexane:ethyl acetate:methanol:water (4:5:4:5, volume ratio) provides excellent separation with purities exceeding 95% [37].

The countercurrent chromatography approach offers several advantages including no irreversible adsorption, quantitative recovery of samples, and ability to handle large sample loads [12]. The method achieves baseline separation of quercetin trimethyl ether isomers that differ only in the position of methoxy substitution [8].

Preparative High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography represents the gold standard for final purification of quercetin 7,3',4'-trimethyl ether [11] [35]. Reversed-phase columns with C18 stationary phases provide optimal separation using acetonitrile-water gradient elution systems [11]. The method achieves purities of 98-99% but with limited throughput and higher operational costs [35].

Mass spectrometry-guided preparative high-performance liquid chromatography enables real-time monitoring and fraction collection based on molecular ion detection [11]. This approach ensures accurate identification and collection of the target compound while minimizing cross-contamination with isomeric impurities [34].

Comprehensive Purification Strategy

TechniqueStationary PhaseMobile PhasePurity Achieved (%)Recovery (%)CapacityCost
Macroporous ResinHPD-300 resinEthanol gradient95-9980-90HighLow
High-Speed Countercurrent ChromatographyTwo-phase solvent systemn-hexane:ethyl acetate:methanol:water95-9970-85MediumMedium
Preparative HPLCC18 reversed-phaseAcetonitrile:water gradient98-9985-95Low-MediumHigh
Column ChromatographySilica gelEthyl acetate:chloroform90-9575-85MediumLow

A multi-step purification strategy combining macroporous resin pre-purification followed by preparative high-performance liquid chromatography polishing provides optimal results for industrial production [11]. This approach balances cost-effectiveness with purity requirements while maintaining acceptable throughput for commercial applications [7] [11].

Botanical Sources in Gleicheniaceae and Other Plant Families

The natural occurrence of quercetin 7,3',4'-trimethyl ether spans multiple plant families, with particularly notable presence in both primitive pteridophytes and advanced angiosperms. The compound has been definitively identified in several key botanical sources, demonstrating its evolutionary significance across different plant lineages [1] [3].

Gleicheniaceae Family Distribution

Within the Gleicheniaceae family, quercetin 7,3',4'-trimethyl ether occurs in several species that represent primitive leptosporangiate ferns. The family Gleicheniaceae has been extensively investigated for flavonoid content, revealing flavonol glycosides as characteristic compounds [4]. Specifically, Gleichenia hirta Blume, Gleichenia microphylla R. Brown, Gleichenia longissima Blume, and Gleichenia blotiana C. Chr. have been documented to produce various flavonoid compounds, including methylated quercetin derivatives [4] [5].

The flavonoid profiles within Gleicheniaceae species demonstrate remarkable diversity, with these ferns producing predominantly flavonol three-O-glycosides rather than the simpler methylated aglycones found in many other plant families [6] [7]. The presence of quercetin 7,3',4'-trimethyl ether in these species suggests an evolutionary adaptation for enhanced chemical defense and environmental stress tolerance [4] [8].

Angiosperm Sources

Among angiosperms, the compound exhibits widespread distribution across taxonomically diverse families. Euodia confusa (Rutaceae) serves as the primary reported source from which quercetin 7,3',4'-trimethyl ether was first isolated and characterized [1] [9] [3]. This East Asian tree species demonstrates significant accumulation of methylated flavonoids as part of its secondary metabolite profile [1].

Aeonium arboreum (Crassulaceae) represents another important botanical source, where the compound occurs alongside other methylated quercetin derivatives [10] [3] [11]. The succulent nature of this Mediterranean species correlates with enhanced flavonoid methylation patterns that provide protection against harsh environmental conditions including intense solar radiation and water stress [10] [12].

Viscum coloratum (Loranthaceae), a parasitic mistletoe species native to East Asia, contains quercetin 7,3',4'-trimethyl ether among a complex mixture of flavonoid compounds [13] [3] [14]. This parasitic lifestyle necessitates sophisticated chemical defense mechanisms, and the presence of highly methylated flavonoids contributes to the plant's ability to survive while extracting nutrients from host trees [13] [15].

Additional angiosperm sources include Chromolaena odorata (Asteraceae) and Larrea cuneifolia (Zygophyllaceae), both of which are known for producing diverse arrays of methylated flavonoids as part of their chemical defense systems . These species represent different ecological adaptations, with Chromolaena odorata thriving in tropical environments and Larrea cuneifolia adapted to arid South American conditions .

Biosynthetic Pathways in Flavonoid Metabolism

The biosynthesis of quercetin 7,3',4'-trimethyl ether follows the canonical flavonoid biosynthetic pathway with subsequent methylation modifications that occur through the action of specific O-methyltransferases [16] [17] [18]. This complex biosynthetic process involves multiple enzymatic steps that transform simple phenylpropanoid precursors into highly specialized methylated flavonoids [16] [19].

Core Flavonoid Pathway

The biosynthetic journey begins with the phenylpropanoid pathway, where phenylalanine undergoes conversion to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumaroyl-CoA ligase [16] [18]. This activated phenylpropanoid unit then enters the flavonoid biosynthetic machinery through the action of chalcone synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [16] [20].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the characteristic flavonoid ring structure [16] [21]. The pathway continues through flavanone 3-hydroxylase, which introduces the crucial 3-hydroxyl group to form dihydroquercetin, followed by flavonol synthase action that establishes the characteristic double bond and hydroxylation pattern of quercetin [16] [19] [22].

Methylation Reactions

The transformation of quercetin to quercetin 7,3',4'-trimethyl ether requires the sequential action of multiple O-methyltransferases that exhibit specific regioselectivity for different hydroxyl positions [17] [23] [22]. These enzymes belong to the caffeic acid O-methyltransferase family and utilize S-adenosyl-L-methionine as the methyl donor [17] [22] [24].

The methylation process typically follows a specific sequence, with the 7-position being methylated first, followed by the 3' and 4' positions on the B-ring [17] [25] [26]. This sequential methylation pattern reflects the differential reactivity of the various hydroxyl groups and the substrate specificity of the individual O-methyltransferases involved [17] [26] [24]. Research has demonstrated that the methylation order generally follows 4' > 7 > 3' for quercetin derivatives, although this can vary among different plant species and environmental conditions [17].

The O-methyltransferases responsible for quercetin methylation exhibit molecular weights typically ranging from 40-43 kilodaltons and function independently of bivalent metal ions [22]. These enzymes demonstrate remarkable substrate specificity, with some preferentially acting on flavanones while others show selectivity for flavonols [22] [24]. The catalytic efficiency of these enzymes can be significantly influenced by environmental factors, including light exposure, temperature stress, and pathogen attack [16] [22].

Regulatory Mechanisms

The expression of genes encoding flavonoid biosynthetic enzymes, including the O-methyltransferases responsible for quercetin 7,3',4'-trimethyl ether formation, is subject to complex transcriptional regulation [16] [28] [21]. MYB, basic helix-loop-helix, and WD40-type transcription factors form regulatory complexes that coordinate the expression of flavonoid pathway genes in response to environmental stimuli [16] [29].

DNA methylation patterns also play a crucial role in regulating flavonoid biosynthesis, with hypermethylation generally associated with gene silencing and hypomethylation promoting gene expression [28] [21] [29]. These epigenetic modifications allow plants to fine-tune flavonoid production in response to changing environmental conditions and developmental requirements [28] [29].

Ecological Roles in Plant Defense Mechanisms

Quercetin 7,3',4'-trimethyl ether serves multiple critical ecological functions that enhance plant survival and competitive fitness through sophisticated defense mechanisms [30] [16] [31]. The methylation modifications significantly alter the chemical properties of the parent quercetin molecule, enhancing lipophilicity, membrane permeability, and biological activity while providing protection against various biotic and abiotic stresses [17] [22] [32].

Protection Against Ultraviolet Radiation

One of the primary ecological functions of quercetin 7,3',4'-trimethyl ether involves protection against damaging ultraviolet-B radiation [16] [19] [33]. The compound exhibits strong UV-absorbing properties in the 280-320 nanometer range, effectively screening sensitive photosynthetic apparatus from high-energy radiation that can cause DNA damage and oxidative stress [16] [33]. The methylation pattern enhances the stability of the chromophore system, providing more effective and longer-lasting protection compared to unmethylated flavonoids [16] [33].

Plants growing at high altitudes or in exposed environments often accumulate higher concentrations of methylated flavonoids like quercetin 7,3',4'-trimethyl ether in their epidermal tissues [16] [34]. This strategic localization creates an effective UV shield that protects underlying mesophyll cells while maintaining optimal photosynthetic function [16] [19]. The enhanced lipophilicity conferred by methylation allows better integration into cuticular waxes and cell membranes, improving the effectiveness of UV protection [17] [32].

Antioxidant Defense Systems

The antioxidant properties of quercetin 7,3',4'-trimethyl ether contribute significantly to cellular protection against reactive oxygen species generated during various stress conditions [35] [16] [10]. While methylation reduces the number of free hydroxyl groups available for direct radical scavenging, it enhances membrane permeability and cellular uptake, potentially improving overall antioxidant effectiveness [35] [17] [32].

The compound demonstrates particular effectiveness in protecting membrane lipids from peroxidation damage, with the methylated structure showing enhanced interaction with lipid bilayers [35] [10]. This membrane-protective function proves especially important during drought stress, temperature extremes, and pathogen attack when cellular membranes face increased oxidative challenge [35] [16] [10].

Antimicrobial and Antifungal Activity

Quercetin 7,3',4'-trimethyl ether exhibits potent antimicrobial properties that contribute to plant pathogen resistance [16] [22]. The methylation modifications enhance the compound's ability to disrupt pathogen cell membranes and interfere with essential metabolic processes [22] [32]. Studies have demonstrated that methylated flavonoids often show superior antimicrobial activity compared to their unmethylated counterparts, reflecting improved bioavailability and target specificity [32] [10].

The compound functions as a phytoalexin, accumulating rapidly at infection sites following pathogen recognition [16] [22]. This localized accumulation creates high concentrations that can effectively inhibit pathogen growth and limit disease progression [16] [22]. The broad-spectrum antimicrobial activity encompasses bacteria, fungi, and some viral pathogens, providing comprehensive protection against diverse microbial threats [35] [10].

Herbivore Deterrence

The presence of quercetin 7,3',4'-trimethyl ether contributes to chemical defense against herbivorous insects and other plant consumers [30] [16] [31]. The compound can interfere with herbivore digestive processes, reduce nutrient absorption, and potentially cause toxic effects that discourage feeding [30] [16] [31]. The methylation pattern may enhance these deterrent properties by improving bioavailability and membrane penetration in herbivore tissues [17] [32].

Flavonoids like quercetin 7,3',4'-trimethyl ether can also influence herbivore behavior through effects on neurotransmitter systems and sensory perception [30] [16]. These sublethal effects can reduce feeding efficiency and reproductive success in herbivorous species, providing an effective defense mechanism that does not require direct toxicity [30] [16] [31].

Allelopathic Interactions

Quercetin 7,3',4'-trimethyl ether participates in allelopathic interactions that influence plant community structure and competitive relationships [16] [31]. The compound can be released into the soil environment through root exudation or leaf decomposition, where it may inhibit the germination and growth of competing plant species [16] [31].

The enhanced stability and persistence conferred by methylation makes quercetin 7,3',4'-trimethyl ether particularly effective in allelopathic interactions [17] [32]. The compound can maintain biological activity in soil environments for extended periods, creating zones of influence around producing plants that limit competitor establishment [16] [31]. This ecological function proves especially important in resource-limited environments where competitive exclusion provides significant adaptive advantages [16] [31].

XLogP3

2.5

Wikipedia

Quercetin 7,3',4'-trimethyl ether

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

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